molecular formula C18H18N4O3S B2966923 3-acetyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034523-36-7

3-acetyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2966923
CAS No.: 2034523-36-7
M. Wt: 370.43
InChI Key: JWZOERAECUVUKT-UHFFFAOYSA-N
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Description

This compound is a pyrazole-bearing compound known for its diverse pharmacological effects . It has been synthesized and studied for its potent antileishmanial and antimalarial activities .


Synthesis Analysis

The compound is part of a series of hydrazine-coupled pyrazoles that were successfully synthesized . The structures of these compounds were verified using elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of this compound was confirmed using elemental microanalysis, FTIR, and 1H NMR techniques . Further details about the molecular structure are not available in the retrieved papers.

Scientific Research Applications

Antimicrobial Applications

Benzenesulfonamide derivatives have shown significant antimicrobial potential. For instance, Chandak et al. (2013) synthesized a series of pyrazolo[3,4-b]pyridines bearing benzenesulfonamide moieties, demonstrating in vitro antibacterial and antifungal activities against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans (Chandak et al., 2013). El-Sayed et al. (2020) further investigated the antibacterial and antifungal efficacy of pyrazolo[1,5-a]pyrimidine derivatives containing sulfathiazole moieties, highlighting their good antimicrobial activity (El-Sayed et al., 2020).

Anticancer Applications

Sulfonamide derivatives have been evaluated for their anticancer properties. Ghorab et al. (2015) synthesized novel sulfonamide derivatives and assessed their in vitro anticancer activity against human liver and breast cancer cell lines, finding several compounds with higher activity than the reference drug doxorubicin (Ghorab et al., 2015). Another study by Ghorab et al. (2014) focused on synthesizing N-(guanidinyl)benzenesulfonamides, which exhibited promising activity against the MCF7 breast cancer cell line (Ghorab et al., 2014).

Anti-inflammatory and Analgesic Applications

Sulfonamide derivatives have also been explored for their potential anti-inflammatory and analgesic effects. Küçükgüzel et al. (2013) synthesized derivatives with evaluated activities against inflammation and pain, demonstrating significant potential without causing tissue damage in liver, kidney, colon, and brain compared to controls (Küçükgüzel et al., 2013).

Enzyme Inhibition

Some benzenesulfonamide derivatives are designed as selective inhibitors for specific enzymes. For example, Chang et al. (2017) reported the design of N-(3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides as highly selective inhibitors for the ZAK kinase, with potent in vitro and in vivo activity, indicating potential therapeutic applications (Chang et al., 2017).

Future Directions

The compound and its derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . This suggests that future research could focus on further exploring the therapeutic potential of these compounds.

Properties

IUPAC Name

3-acetyl-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-13(23)15-4-3-5-17(8-15)26(24,25)21-10-14-6-7-18(19-9-14)16-11-20-22(2)12-16/h3-9,11-12,21H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZOERAECUVUKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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